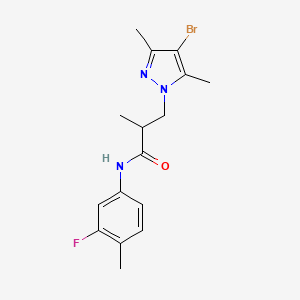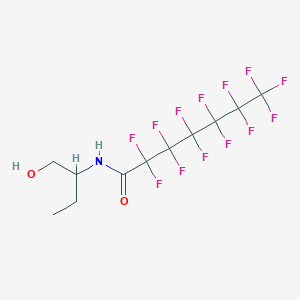![molecular formula C19H17BrN4OS B10951540 N-(benzylcarbamothioyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10951540.png)
N-(benzylcarbamothioyl)-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N’-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea is a complex organic compound that features a thiourea core with benzyl and 4-bromo-1H-pyrazol-1-yl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea typically involves multi-step organic reactions. One common method includes the reaction of benzyl isothiocyanate with 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-benzyl-N’-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-N’-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiourea moiety is known to form strong hydrogen bonds with biological targets, enhancing its binding affinity. The bromine atom in the pyrazole ring can also participate in halogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N’-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}thiourea
- N-benzyl-N’-{4-[(4-fluoro-1H-pyrazol-1-yl)methyl]benzoyl}thiourea
- N-benzyl-N’-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoyl}thiourea
Uniqueness
N-benzyl-N’-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}thiourea is unique due to the presence of the bromine atom, which can enhance its biological activity through halogen bonding. This makes it potentially more effective as an enzyme inhibitor compared to its chloro, fluoro, and methyl analogs.
Properties
Molecular Formula |
C19H17BrN4OS |
|---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
N-(benzylcarbamothioyl)-4-[(4-bromopyrazol-1-yl)methyl]benzamide |
InChI |
InChI=1S/C19H17BrN4OS/c20-17-11-22-24(13-17)12-15-6-8-16(9-7-15)18(25)23-19(26)21-10-14-4-2-1-3-5-14/h1-9,11,13H,10,12H2,(H2,21,23,25,26) |
InChI Key |
YWNHKNKQDPRUMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3,5-dimethyl-1H-pyrazol-1-yl){5-[(4-fluorophenoxy)methyl]furan-2-yl}methanone](/img/structure/B10951461.png)

![4-[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene](/img/structure/B10951480.png)
![N'-{[(4-fluorophenyl)carbonyl]oxy}pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10951487.png)

![1-[3,5-Bis(2,2,2-trifluoroethoxy)phenyl]-3-(2-methoxyethyl)thiourea](/img/structure/B10951497.png)
![2-[5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10951504.png)
![13-(difluoromethyl)-4-[2-(3-nitropyrazol-1-yl)ethyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10951512.png)
![methyl 5-methyl-7-(3-phenyl-1H-pyrazol-4-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10951513.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10951520.png)
![(1E)-N'-{[(2,5-dichlorophenoxy)acetyl]oxy}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanimidamide](/img/structure/B10951526.png)
![1-ethyl-4-nitro-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10951527.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pyrazine-2-carboxamide](/img/structure/B10951534.png)
![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B10951548.png)
